molecular formula C9H13N4Na2O8P B13415094 5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5'-Monophosphate Disodium Salt

5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5'-Monophosphate Disodium Salt

Numéro de catalogue: B13415094
Poids moléculaire: 382.17 g/mol
Clé InChI: VJJWHCXSMLYRNL-LGVAUZIVSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Aminoimidazole-4-carboxamide-1-beta-D-Ribofuranosyl 5'-Monophosphate Disodium Salt (CAS 3031-94-5), also known as AICAR monophosphate or ZMP, is a phosphorylated ribonucleotide derivative critical in purine biosynthesis and cellular energy regulation. Structurally, it consists of a 5-aminoimidazole-4-carboxamide moiety linked to a β-D-ribofuranosyl 5'-monophosphate group, with disodium counterions enhancing solubility (Fig. 1b, ). This compound serves as an intermediate in the de novo purine synthesis pathway and is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis .

AICAR’s disodium salt form is widely used in research for its metabolic effects, including:

  • AMPK Activation: Phosphorylated intracellularly to ZMP, it mimics AMP, triggering AMPK-mediated pathways that inhibit cancer proliferation and enhance glucose uptake .
  • Therapeutic Potential: Demonstrated efficacy in preclinical models for cancer (via S-phase cell cycle arrest) and metabolic disorders like type 2 diabetes (via GLUT4 translocation) .

Propriétés

Formule moléculaire

C9H13N4Na2O8P

Poids moléculaire

382.17 g/mol

Nom IUPAC

disodium;[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C9H15N4O8P.2Na/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(21-9)1-20-22(17,18)19;;/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1

Clé InChI

VJJWHCXSMLYRNL-LGVAUZIVSA-L

SMILES isomérique

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N)C(=O)N.[Na+].[Na+]

SMILES canonique

C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)N.[Na+].[Na+]

Origine du produit

United States

Méthodes De Préparation

General Synthetic Strategy

  • Starting Materials: The synthesis typically begins with ribose derivatives and 5-aminoimidazole-4-carboxamide or its protected analogs.
  • Phosphorylation: Introduction of the 5'-phosphate group is achieved through selective phosphorylation reactions using phosphoramidite or phosphorochloridate chemistry.
  • Glycosidic Bond Formation: The β-D-ribofuranosyl linkage to the imidazole base is formed via glycosylation reactions under controlled stereochemistry to ensure β-configuration.
  • Salt Formation: The final compound is converted into its disodium salt to enhance stability and handling properties.

Detailed Synthetic Protocols

Several research groups and commercial suppliers have reported protocols with variations in reagents and conditions:

Step Description Reagents/Conditions Notes Reference
1 Protection of ribose hydroxyl groups TBDMS-Cl or Acetyl protecting groups Protects 2',3' hydroxyls to direct phosphorylation
2 Glycosylation with 5-aminoimidazole-4-carboxamide Lewis acid catalysis (e.g., SnCl4) Ensures β-selectivity in ribosylation
3 Deprotection of hydroxyl groups Acidic or basic hydrolysis Restores free hydroxyls for phosphorylation
4 Phosphorylation at 5'-position Use of POCl3 or phosphoramidite reagents Formation of 5'-monophosphate group
5 Conversion to disodium salt Neutralization with NaOH or sodium salts Improves solubility and stability

Enzymatic Synthesis Approaches

In addition to chemical synthesis, enzymatic methods have been explored to prepare AICAR monophosphate:

  • Purine Biosynthesis Enzymes: Utilizing enzymes from the purine biosynthesis pathway to catalyze the formation of AICAR monophosphate from precursor nucleotides.
  • Advantages: Higher regio- and stereospecificity, milder reaction conditions.
  • Limitations: Scale-up challenges and enzyme availability.
  • Commercially available AICAR monophosphate disodium salt is typically offered with purity ≥93% to ≥95% as confirmed by HPLC analysis.
  • Storage recommendations include keeping the compound at -20°C under an inert atmosphere to prevent degradation.
  • The compound shows slight solubility in methanol and water, necessitating careful formulation for biological assays.
Parameter Details Comments
Molecular Formula C9H13N4Na2O8P Disodium salt form
Molecular Weight 382.175 g/mol Accurate mass 382.027
Purity ≥93% to ≥95% (HPLC) High purity required for research
Storage -20°C, inert atmosphere Prevents degradation
Solubility Slightly soluble in water and methanol Affects handling and formulation
Synthetic Route Chemical glycosylation + phosphorylation Commonly used method
Alternative Route Enzymatic synthesis Under investigation for specificity

The preparation of 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate disodium salt is a sophisticated process involving selective protection, glycosylation, phosphorylation, and salt formation steps. Chemical synthesis remains the primary method, with enzymatic approaches offering promising specificity. High purity and proper storage conditions are essential for maintaining compound integrity for research applications. The compound’s biological significance continues to drive improvements in synthesis and availability.

Analyse Des Réactions Chimiques

Degradation Pathways

AICAR-5′-MP can be dephosphorylated to AICAR (acadesine) by phosphatases or converted to inosine monophosphate (IMP) via FAICAR in subsequent steps .

Stability and Storage Conditions

The compound’s aqueous stability is pH-dependent, with optimal stability at pH 7.5 ± 0.5 . Degradation occurs under acidic or alkaline conditions, leading to hydrolysis of the phosphate group.

ParameterValue/DescriptionSource
Storage Temperature-20°C (long-term stability)
Short-term Stability≤1 week at 20–25°C
Degradation ProductsAICAR, inorganic phosphate

Interaction with AMP-Activated Protein Kinase (AMPK)

AICAR-5′-MP mimics adenosine monophosphate (AMP) to activate AMPK, a key regulator of cellular energy homeostasis. This activation involves:

  • Direct binding to the γ-subunit of AMPK, inducing conformational changes .

  • Phosphorylation of the α-subunit at Thr172 by upstream kinases like LKB1 .

Kinetic Parameters

ParameterValueSource
KmK_m for AMPK activation10–50 µM
EC50_{50} (cell-based)200–500 µM

Apoptosis Induction in Aneuploid Cells

AICAR-5′-MP selectively induces apoptosis in aneuploid cells through:

  • Mitochondrial pathway activation : Increased cytochrome c release and caspase-3/7 activity .

  • ROS generation : Elevated reactive oxygen species (ROS) levels disrupt redox balance .

Cellular EffectMechanismExperimental Model
Caspase-3 activation2.5-fold increase vs. controlHCT116 cells
ROS accumulation3.8-fold increase vs. controlNIH/3T3 cells

Spectroscopic Characterization

UV-Vis spectroscopy reveals a λmax_{max} of 265 nm (ε = 12.5 L mmol1^{-1} cm1^{-1}) in Tris-HCl buffer (pH 7.5) . This property is critical for quantifying the compound in enzymatic assays.

Role in Metabolic Diseases

AICAR-5′-MP accumulates in metabolic disorders such as adenylosuccinate lyase deficiency and myoadenylate deaminase deficiency , where impaired purine metabolism leads to elevated ZMP levels . Its accumulation exacerbates mitochondrial dysfunction and oxidative stress .

Comparaison Avec Des Composés Similaires

Structural Differences :

  • Phosphorylation State: Acadesine (CAS 2627-69-2) lacks the 5'-monophosphate group, rendering it a riboside precursor to ZMP. Its molecular formula is C₉H₁₄N₄O₅ (MW 258.23) vs. C₉H₁₅N₄O₈P (MW 338.21) for the disodium salt . Functional Differences:
  • Mechanism : Requires intracellular phosphorylation to ZMP for AMPK activation.
  • Applications : Used to study AMPK signaling, but less stable than the disodium salt due to enzymatic conversion requirements .

Pyrazofurin 5'-Monophosphate (PF-PO₄)

Structural Similarities :

  • PF-PO₄ mimics AICAR’s ribose-phosphate backbone, enabling competitive inhibition of AICAR formyltransferase, a purine biosynthesis enzyme .
    Functional Contrasts :
  • Biological Role : PF-PO₄ inhibits purine synthesis (Ki = 3 × 10⁻⁵ M) and increases urinary excretion of AIC (degradation product of AICAR) in vivo .
  • Therapeutic Use : PF-PO₄’s parent compound, pyrazofurin, is an anticancer agent targeting nucleotide biosynthesis, unlike AICAR’s dual role in metabolism and cancer .

5-Aminoimidazole-4-carboxamide (AIC)

  • Relationship : AIC is the dephosphorylated, de-ribosylated urinary metabolite of AICAR. Elevated urinary AIC levels (e.g., 233% increase at 30 mg/kg pyrazofurin) indicate AICAR formyltransferase inhibition .
  • Research Utility : Serves as a biomarker for disrupted purine synthesis but lacks direct bioactivity in AMPK pathways.

Data Tables

Table 1: Molecular and Functional Comparison of AICAR Disodium Salt and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Function/Biological Target
AICAR Disodium Salt 3031-94-5 C₉H₁₅N₄O₈P 338.21 AMPK activation, purine intermediate
Acadesine (AICA-Riboside) 2627-69-2 C₉H₁₄N₄O₅ 258.23 AMPK precursor, purine analog
Pyrazofurin 5'-Monophosphate (PF-PO₄) N/A C₉H₁₂N₃O₈P 321.18* AICAR formyltransferase inhibitor

*Calculated based on pyrazofurin’s structure (C₈H₁₂N₃O₅) + phosphate group.

Activité Biologique

5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate (AICAR) is a purine nucleotide analog that has gained attention for its diverse biological activities, particularly in metabolic regulation and cellular signaling. This article provides an in-depth exploration of AICAR's biological activity, including its mechanisms of action, effects on various cell types, and implications for therapeutic applications.

Chemical Structure and Properties

AICAR is a highly conserved purine intermediate involved in various metabolic processes. Its chemical formula is C9H15N4O8PC_9H_{15}N_4O_8P, and it is often referred to as AICAR monophosphate or ZMP (ZMP being the active form in cells). The compound is known for its role in activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

AICAR exerts its effects primarily through the activation of AMPK, which plays a crucial role in:

  • Regulating Energy Metabolism : AMPK activation leads to increased glucose uptake and fatty acid oxidation while inhibiting anabolic processes such as lipid synthesis.
  • Inducing Apoptosis : AICAR has been shown to induce apoptosis in aneuploid cells, which may have implications for cancer therapy .
  • Enhancing Endurance : Studies indicate that AICAR can enhance physical endurance by mimicking the effects of exercise at the cellular level, particularly in skeletal muscle .

1. Metabolic Effects

AICAR has been implicated in various metabolic disorders. Research indicates that it accumulates in conditions such as obesity and diabetes, suggesting a potential role in metabolic regulation .

2. Antiproliferative Effects

AICAR demonstrates significant antiproliferative properties, particularly against cancer cells. It induces cell cycle arrest and apoptosis, making it a candidate for cancer treatment strategies .

3. Muscle Physiology

In skeletal muscle, AICAR enhances glucose transporter type 4 (GLUT4) translocation to the plasma membrane, facilitating glucose uptake during exercise . This effect is particularly beneficial for individuals with insulin resistance.

Case Studies

Study 1: Effects on Sedentary Mice
In a study involving sedentary mice, AICAR administration led to enhanced endurance performance. The mice exhibited increased running distances compared to control groups, highlighting AICAR's potential as an ergogenic aid .

Study 2: Cancer Cell Lines
AICAR's antiproliferative effects were evaluated in various cancer cell lines. Results showed that AICAR treatment resulted in significant reductions in cell viability and induced apoptosis through AMPK-dependent pathways .

Research Findings Summary

Study Findings Implications
Study on Sedentary MiceEnhanced endurance and physical performancePotential use as an ergogenic aid
Cancer Cell Line StudyInduced apoptosis and reduced cell viabilityPossible therapeutic application in oncology
Metabolic Disease ResearchAccumulation in metabolic disordersInsights into metabolic regulation and treatment strategies

Future Directions

The multifaceted biological activities of AICAR suggest numerous avenues for future research:

  • Clinical Trials : Investigating the efficacy of AICAR in treating metabolic disorders and cancers.
  • Mechanistic Studies : Further elucidating the pathways through which AICAR exerts its effects on cellular metabolism.
  • Combination Therapies : Exploring the potential of AICAR as part of combination therapies for enhanced therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the primary biosynthetic pathways for 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP) in archaea, and how do they differ from bacterial or eukaryotic systems?

  • Methodology : In Methanobacterium thermoautotrophicum DH, ZMP biosynthesis involves the first three steps of histidine biosynthesis, leading to 5'-proFAR, which is hydrolyzed into ZMP and FAR-P. This pathway diverges from canonical histidine biosynthesis after 5'-proFAR formation . To confirm pathway divergence, researchers can:

  • Perform isotopic labeling of ATP and PRPP to track metabolite flux.
  • Use HPLC or LC-MS to quantify intermediates in cell extracts under autotrophic vs. heterotrophic growth conditions (Table 1 in shows ZMP absence in autotrophic extracts).
  • Compare genetic knockouts of histidine biosynthetic genes in archaea vs. bacteria.

Q. What experimental models are suitable for studying ZMP's role in nucleotide homeostasis?

  • Methodology : Yeast (Saccharomyces cerevisiae) and mammalian cell lines are common models. Key approaches include:

  • Using ADE16/ADE17 knockouts in yeast to study ZMP accumulation and histidine auxotrophy .
  • Applying synthetic lethality screens with purine salvage pathway mutants to identify genetic interactions (e.g., adenine phosphoribosyl transferase suppression in yeast) .
  • Profiling intracellular NTP pools via mass spectrometry under varying carbon sources (e.g., glucose vs. glycerol) to assess ZMP/NTP balance .

Q. How can ZMP be reliably quantified in cell extracts?

  • Methodology :

  • Chromatographic separation : Use reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS/MS for higher sensitivity .
  • Enzymatic assays : Couple ZMP to downstream purine biosynthesis enzymes (e.g., IMP cyclohydrolase) and measure product formation spectrophotometrically .

Advanced Research Questions

Q. How do researchers reconcile conflicting data on AMPK-dependent vs. AMPK-independent effects of ZMP derivatives in metabolic regulation?

  • Methodology :

  • Genetic models : Compare wild-type vs. AMPKα1/α2 double-knockout hepatocytes to isolate AMPK-independent effects (e.g., glucokinase translocation inhibition persists in AMPK-null cells) .
  • Pharmacological inhibitors : Use AMPK inhibitors (e.g., iodotubericidin) in cancer cell lines to dissect AMPK-mediated vs. off-target antiproliferative effects .
  • Metabolite profiling : Measure ATP/ADP ratios and glycolytic flux under ZMP treatment to distinguish energy stress mimetics from direct enzyme modulation .

Q. What strategies are effective for analyzing ZMP's role in metabolic flux under varying carbon sources?

  • Methodology :

  • Isotopic tracing : Use ¹³C-glucose or ¹³C-glycerol to track carbon incorporation into purine intermediates and TCA cycle metabolites .
  • Genetic manipulation : Overexpress ZMP hydrolases (e.g., AICAR transformylase) in yeast to modulate intracellular ZMP levels and assess metabolic adaptations .
  • Flux balance analysis : Integrate metabolomics data with genome-scale metabolic models to predict ZMP's impact on nucleotide and energy metabolism .

Q. How does ZMP influence epigenetic regulation, and what experimental approaches can elucidate its mechanisms?

  • Methodology :

  • Chromatin immunoprecipitation (ChIP) : Assess histone modification changes (e.g., acetylation, methylation) in ZMP-treated cells using antibodies against specific marks.
  • ATP-dependent enzyme assays : Test ZMP's competition with ATP in chromatin-remodeling complexes (e.g., SWI/SNF) using in vitro reconstitution systems.
  • Transcriptomics : Perform RNA-seq to identify ZMP-responsive genes and correlate with AMPK activation status .

Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies in ZMP's reported effects on cancer cell proliferation?

  • Methodology :

  • Context-dependent variables : Control for carbon source (e.g., glucose enhances ZMP cytotoxicity via Warburg effect exploitation) .
  • Cell line specificity : Compare ZMP sensitivity in LKB1-proficient vs. LKB1-null models (e.g., HeLa vs. MEFs) to assess kinase dependency .
  • Dose-response profiling : Establish IC50 values across multiple cell lines and correlate with basal AMPK activity and p53/p21 expression .

Q. What experimental controls are critical when studying ZMP's interaction with purine salvage pathways?

  • Methodology :

  • Nucleotide supplementation : Add exogenous adenine or hypoxanthine to rescue growth defects in salvage pathway mutants .
  • Enzyme activity assays : Measure adenine phosphoribosyl transferase (APRT) activity in vitro to confirm ZMP's competitive inhibition .
  • Time-course experiments : Monitor ZMP accumulation and NTP depletion kinetics to distinguish acute vs. chronic effects .

Safety and Handling

Q. What safety protocols are recommended for handling ZMP derivatives in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in a fume hood when handling powdered forms to avoid inhalation .
  • Emergency procedures : Locate safety showers/eye wash stations and train personnel on spill containment (e.g., neutralization with 10% sodium bicarbonate) .

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